molecular formula C11H14ClFO2 B8384851 2-(3-Chloro-propoxymethyl)-4-fluoro-1-methoxy-benzene

2-(3-Chloro-propoxymethyl)-4-fluoro-1-methoxy-benzene

Cat. No.: B8384851
M. Wt: 232.68 g/mol
InChI Key: HXNNBGQRSZKDLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloro-propoxymethyl)-4-fluoro-1-methoxy-benzene is a useful research compound. Its molecular formula is C11H14ClFO2 and its molecular weight is 232.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14ClFO2

Molecular Weight

232.68 g/mol

IUPAC Name

2-(3-chloropropoxymethyl)-4-fluoro-1-methoxybenzene

InChI

InChI=1S/C11H14ClFO2/c1-14-11-4-3-10(13)7-9(11)8-15-6-2-5-12/h3-4,7H,2,5-6,8H2,1H3

InChI Key

HXNNBGQRSZKDLE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)COCCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.870 g (5.00 mmol) of 2-chloromethyl-4-fluoro-1-methoxy-benzene [B. Maziére, N. Dat-Xuong, Chim. Ther. (3), 1-9(1968)] and 0.83 ml of 3-chloro-1-propanol were dissolved in 4.8 ml of N,N-dimethylformamide. 0.267 g (6.23 mmol) of sodium hydride (55% dispersion in mineral oil) was added in small portions over 2 hours keeping the temperature at 10-15° C. After 1 hour stirring at room temperature, 0.032 g (0.75 mmol) of sodium hydride dispersion was added and the mixture stirred another 3 hours. Thereupon, the reaction mixture was poured into 50 ml of ice-water and extracted three times with 100 ml of ether. The combined ether phases were subsequently washed with water, dried over magnesium sulphate and evaporated on a rotary evaporator at a maximum 40° C. The residue (1.5 g) which was thereby obtained was chromatographed on silica gel with dichloromethane/hexane (1:1). There was thus obtained 0.928 g (3.99 mmol), 80%, 2-(3-chloro-propoxymethyl)-4-fluoro-1-methoxy-benzene as a colorless oil: MS: 232, 234 (M)+.
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
0.83 mL
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
solvent
Reaction Step One
Quantity
0.267 g
Type
reactant
Reaction Step Two
Quantity
0.032 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

0.870 g (5.00 mmol) of 2-chloromethyl-4-fluoro-1-methoxy-benzene [B. Maziere, N. Dat-Xuong, Chim. Ther. (3), 1-9(1968)]and 0.83 ml of 3-chloro-1-propanol were dissolved in 4.8 ml of N,N-dimethylformamide. 0.267 g (6.23 mmol) of sodium hydride (55% dispersion in mineral oil) was added in small portions over 2 hours keeping the temperature at 10-15° C. After 1 hour stirring at room temperature, 0.032 g (0.75 mmol) of sodium hydride dispersion was added and the mixture stirred another 3 hours. Thereupon, the reaction mixture was poured into 50 ml of ice-water and extracted three times with 100 ml of ether. The combined ether phases were subsequently washed with water, dried over magnesium sulphate and evaporated on a rotary evaporator at a maximum 40° C. The residue (1.5 g) which was thereby obtained was chromatographed on silica gel with dichloromethane/hexane (1:1). There was thus obtained 0.928 g (3.99 mmol), 80%,2-(3-chloro-propoxymethyl)-4-fluoro-1-methoxy-benzene as a colorless oil: MS: 232, 234 (M)+.
Quantity
0.87 g
Type
reactant
Reaction Step One
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1-9(1968)]and
Quantity
0.83 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
solvent
Reaction Step Two
Quantity
0.267 g
Type
reactant
Reaction Step Three
Quantity
0.032 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Five

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